6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one
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Overview
Description
6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of indene derivatives with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione
- Spiro[indene-1,4’-piperidin]-3(2H)-one
Uniqueness
6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one is unique due to the presence of the chlorine atom and the specific spiro linkage. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one, researchers can explore its full potential in different scientific and industrial fields.
Properties
CAS No. |
855849-91-1 |
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Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chlorospiro[2H-indene-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H14ClNO/c14-9-1-2-10-11(7-9)13(8-12(10)16)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 |
InChI Key |
HMTIOMRCWOUPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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